N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide
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Overview
Description
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide is a fluorinated organic compound that features a thiophene ring substituted with a trifluoroethyl group and a carboxamide group. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug discovery and development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors.
Future Directions
“N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide” and other fluorine-containing compounds have potential applications in various fields, including medicinal chemistry, pesticides, and functional materials . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is an important area of research for pharmaceutical and synthetic chemists .
Mechanism of Action
Target of Action
It is structurally similar to the compound lotilaner , which is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Based on its structural similarity to lotilaner , it can be inferred that it might also act as a non-competitive antagonist of the GABACl. This means that it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and inhibiting its function .
Biochemical Pathways
As a potential gabacl antagonist, it could affect the gabaergic signaling pathway, leading to a decrease in chloride ion influx and a subsequent increase in neuronal excitability .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor .
Result of Action
As a potential gabacl antagonist, it could lead to increased neuronal excitability, which could result in various physiological effects depending on the specific neurons affected .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide typically involves the reaction of thiophene-3-carboxylic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or thiophene sulfones.
Reduction: N-(2,2,2-trifluoroethyl)thiophene-3-amine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2-bromo-3,3,3-trifluoropropene derivatives
- Trifluoromethyl-substituted thiophenes
Uniqueness
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide stands out due to its unique combination of a trifluoroethyl group and a thiophene ring, which imparts distinct physicochemical properties. The trifluoroethyl group enhances the compound’s metabolic stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity. This combination makes it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)4-11-6(12)5-1-2-13-3-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRPUQOAFMWHNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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